Benzenecarboximidamide, monoacetate
Description
Benzenecarboximidamide, monoacetate is an amidine derivative characterized by a benzene ring substituted with a carboximidamide group ($C6H5-C(=NH)NH2$) and an acetate counterion ($CH3COO^-$). Amidines, including this compound, are nitrogen-rich bases with applications in pharmaceuticals, agrochemicals, and organic synthesis. The acetate counterion enhances solubility in polar solvents compared to chloride or other halide salts, making it advantageous in formulations requiring aqueous compatibility .
Properties
CAS No. |
71492-07-4 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
acetic acid;benzenecarboximidamide |
InChI |
InChI=1S/C7H8N2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;1-2(3)4/h1-5H,(H3,8,9);1H3,(H,3,4) |
InChI Key |
XKDBKBMAWNBNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarboximidamide, monoacetate can be synthesized through the reaction of benzamidine with acetic acid. The process typically involves the following steps:
Benzamidine Synthesis: Benzamidine is synthesized from benzaldehyde through a series of reactions, including the formation of benzoin and its subsequent amidation.
Acetylation: Benzamidine is then reacted with acetic acid to form benzamidine acetate. This reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of benzamidine acetate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenecarboximidamide, monoacetate undergoes various chemical reactions, including:
Oxidation: Benzamidine can be oxidized to form benzamidine derivatives.
Reduction: Reduction reactions can convert benzamidine acetate to other amine derivatives.
Substitution: this compound can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Benzamidine derivatives with various functional groups.
Reduction Products: Amine derivatives of benzamidine.
Substitution Products: Benzamidine compounds with different substituents.
Scientific Research Applications
Benzenecarboximidamide, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Inhibits proteolytic enzymes, making it useful in studying enzyme mechanisms and protein structure.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Mechanism of Action
Benzenecarboximidamide, monoacetate exerts its effects by inhibiting serine proteases, such as trypsin. The mechanism involves the binding of benzamidine to the active site of the enzyme, preventing substrate access and subsequent catalysis . This inhibition is reversible and competitive, meaning that it can be overcome by increasing substrate concentration.
Molecular Targets and Pathways:
Serine Proteases: this compound targets enzymes like trypsin, chymotrypsin, and thrombin.
Pathways: Inhibition of these enzymes affects various biological pathways, including blood coagulation and digestion.
Comparison with Similar Compounds
Key Observations :
- Acetate salts (e.g., formamidine acetate) generally exhibit higher water solubility than chloride salts due to the polar acetate ion.
- Aromatic substitutions (e.g., benzene or pyrazole rings) increase molecular weight and alter lipophilicity, impacting bioavailability .
Toxicological Profiles
- This compound: No direct toxicity data available. However, amidines are generally irritants to mucous membranes.
- Formamidine acetate: Limited chronic toxicity data; acute exposure risks include respiratory irritation.
- Chloride salts : May cause higher irritation due to chloride’s corrosive nature compared to acetate .
Research Findings and Critical Analysis
- Solubility Advantage: Acetate salts like this compound show superior aqueous solubility over chloride analogs, critical for drug delivery systems .
- Structural Stability : Methyl or pyrazole substitutions (e.g., 4-methylbenzamidine HCl) enhance steric hindrance, reducing reactivity but improving shelf life.
- Knowledge Gaps: Chronic toxicity data for amidines remain sparse, necessitating further studies to assess long-term health impacts .
Q & A
Q. What are the recommended methods for synthesizing Benzenecarboximidamide monoacetate and its derivatives?
Synthesis typically involves multi-step organic reactions. A common approach includes:
- Nucleophilic substitution : Reacting benzonitrile derivatives with hydroxylamine to form amidoxime intermediates, followed by reduction to yield the carboximidamide backbone .
- Acetylation : Introducing the monoacetate group via reaction with acetic anhydride under controlled pH to avoid over-acylation .
- Purification : Column chromatography or recrystallization is used to isolate high-purity products (≥95% purity, as per analytical standards) .
Q. How should researchers characterize the purity and structural integrity of Benzenecarboximidamide monoacetate?
Key methodologies include:
- HPLC : To quantify purity and detect impurities (e.g., ≤0.5% free p-nitroaniline in related analogs) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., 622.7 g/mol for the monoacetate form) and fragmentation patterns .
- NMR spectroscopy : Assign proton and carbon signals to verify structural motifs, such as the acetoxy group and aromatic substituents .
Advanced Research Questions
Q. How can researchers analyze contradictory data regarding the biological activity of Benzenecarboximidamide derivatives?
Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardized assays : Use validated enzymatic assays (e.g., Km values measured via chromogenic substrates like p-nitroanilide derivatives) to ensure reproducibility .
- Control for solvent effects : Activity discrepancies may stem from differences in DMSO concentration; maintain ≤1% v/v in biological assays .
- Receptor specificity screening : Employ competitive binding assays to differentiate between off-target interactions and true biological activity .
Q. What strategies are effective in studying the stability of Benzenecarboximidamide monoacetate under different experimental conditions (e.g., pH, temperature)?
- pH stability profiling : Conduct accelerated degradation studies across pH 2–9 at 37°C, monitoring hydrolysis via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., compounds with boiling points >475°C may exhibit high thermal stability) .
- Lyophilization : For long-term storage, lyophilize the compound in acetate buffer to prevent hydrolytic degradation .
Q. How to design experiments to investigate the binding mechanisms between Benzenecarboximidamide derivatives and biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., association/dissociation rates) for enzyme-inhibitor interactions .
- Molecular docking simulations : Use crystal structures of target proteins (e.g., thrombin or trypsin-like proteases) to predict binding modes of the carboximidamide group .
- Mutagenesis studies : Replace key residues in the target protein’s active site to validate hypothesized binding interactions .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported inhibitory potency of Benzenecarboximidamide analogs?
- Cross-validate assays : Compare results from fluorogenic vs. chromogenic substrate-based assays to rule out substrate-specific artifacts .
- Batch-to-batch variability : Analyze purity and hydration states (e.g., monoacetate vs. free base forms) using thermogravimetric analysis (TGA) .
Q. What analytical techniques are critical for confirming the absence of toxic byproducts in synthesized derivatives?
- GC-MS : Detect volatile organic impurities (e.g., residual acetic anhydride) .
- Elemental analysis : Verify stoichiometry of carbon, hydrogen, and nitrogen to confirm synthetic accuracy .
Methodological Best Practices
Q. How to optimize reaction yields for novel Benzenecarboximidamide analogs?
Q. What precautions are necessary when handling Benzenecarboximidamide monoacetate in biological assays?
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the nitroanilide group .
- BSA supplementation : Add bovine serum albumin (0.1% w/v) to stabilize dilute solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
